

6-(trifluoromethoxy)chroman-4-one CAS number and chemical data

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Compound of Interest

Compound Name: 6-(Trifluoromethoxy)chroman-4-one

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In-Depth Technical Guide: 6-(Trifluoromethoxy)chroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-(trifluoromethoxy)chroman-4-one**, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential biological significance based on the activities of structurally related compounds.

Core Chemical Data

CAS Number: 874774-49-9[1]

Synonyms: 2,3-Dihydro-6-(trifluoromethoxy)-4H-1-benzopyran-4-one

The fundamental chemical and physical properties of **6-(trifluoromethoxy)chroman-4-one** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₇ F ₃ O ₃	[1]
Molecular Weight	232.16 g/mol	[1]
Appearance	Not specified (likely a solid)	
Purity	Typically available at ≥95%	[1]

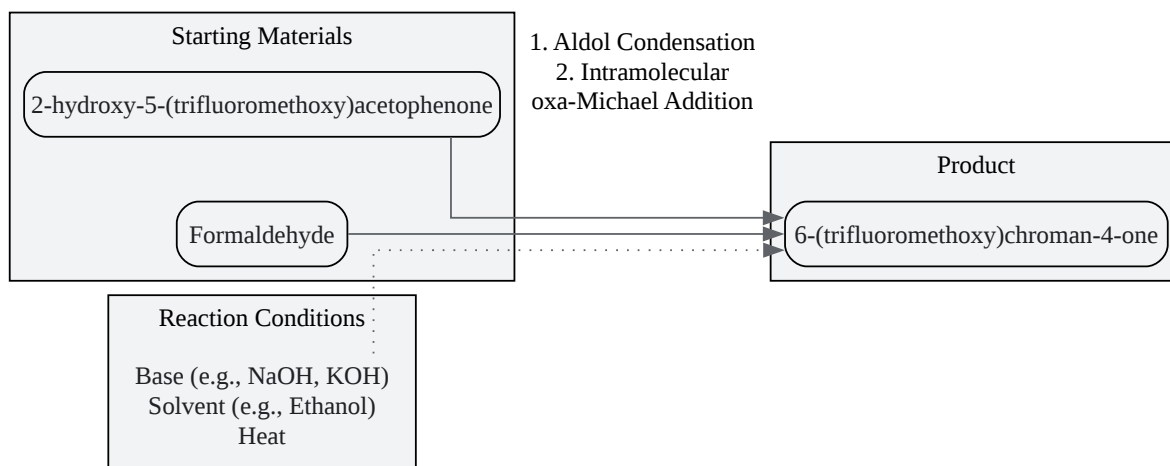
Synthesis and Experimental Protocols

The synthesis of **6-(trifluoromethoxy)chroman-4-one** can be achieved through established methods for chroman-4-one ring formation. A common and effective approach involves the condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular cyclization. While a specific protocol for **6-(trifluoromethoxy)chroman-4-one** is not readily available in published literature, a general and adaptable experimental procedure is outlined below.

General Synthesis of Chroman-4-ones

A widely used method for the synthesis of the chroman-4-one scaffold is the intramolecular oxa-Michael addition. This reaction typically proceeds via an initial aldol condensation between a 2'-hydroxyacetophenone and an aldehyde to form a chalcone intermediate, which then undergoes cyclization.

Reaction Scheme:



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Caption: General synthetic route to **6-(trifluoromethoxy)chroman-4-one**.

Detailed Experimental Protocol (Adapted from similar syntheses):

- **Reaction Setup:** To a solution of 2'-hydroxy-5'-(trifluoromethoxy)acetophenone (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of a base (e.g., potassium hydroxide or sodium hydroxide).
- **Aldehyde Addition:** To this mixture, add an aqueous solution of formaldehyde (1.1 eq) dropwise at room temperature.
- **Reaction Progression:** Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The product may precipitate out of the solution or can be extracted using an organic solvent like ethyl acetate.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Data

Detailed experimental spectroscopic data for **6-(trifluoromethoxy)chroman-4-one** are not widely available in the public domain. However, based on the known spectral characteristics of related chroman-4-one derivatives, the expected data are summarized below.

Spectroscopy	Expected Features
¹ H NMR	Aromatic protons (multiplets), methylene protons adjacent to the carbonyl group (triplet), and methylene protons adjacent to the oxygen atom (triplet).
¹³ C NMR	Carbonyl carbon, aromatic carbons (including the one bearing the trifluoromethoxy group, which will show a quartet due to C-F coupling), and aliphatic carbons of the dihydropyranone ring.
IR Spectroscopy	Characteristic absorption bands for the carbonyl group (C=O) stretch, C-O-C ether linkage, and C-F bonds of the trifluoromethoxy group.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (232.16 g/mol), along with characteristic fragmentation patterns.

Potential Biological Activity and Signaling Pathways

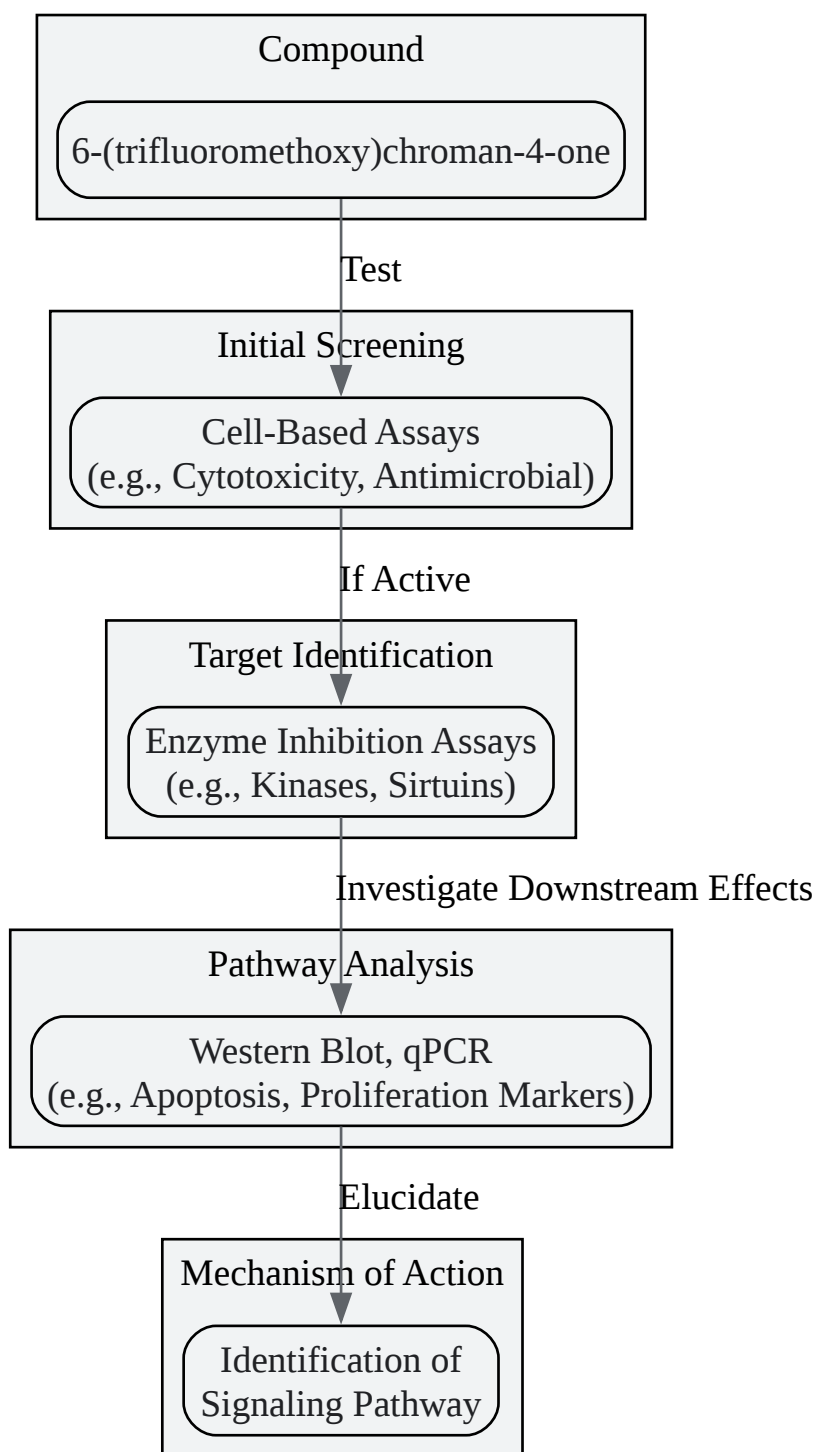
While specific biological studies on **6-(trifluoromethoxy)chroman-4-one** are limited, the broader class of chroman-4-one derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities.^{[2][3]} The introduction of a trifluoromethoxy group can significantly enhance properties such as metabolic stability and cell permeability, making this compound a person of interest for further investigation.

Potential Therapeutic Areas:

- **Anticancer Activity:** Many chroman-4-one derivatives have demonstrated cytotoxic effects against various cancer cell lines.^[4] The potential mechanism of action could involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.
- **Antimicrobial Properties:** The chroman-4-one scaffold is present in numerous natural and synthetic compounds with antibacterial and antifungal activities.^[2]
- **Enzyme Inhibition:** Substituted chroman-4-ones have been identified as inhibitors of various enzymes, including sirtuins (SIRT2), which are implicated in aging and neurodegenerative diseases.^{[5][6]}

Potential Signaling Pathway Involvement:

Based on the activities of related compounds, **6-(trifluoromethoxy)chroman-4-one** could potentially modulate various signaling pathways. The diagram below illustrates a hypothetical workflow for investigating the biological activity of this compound.



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Caption: Workflow for investigating the biological activity of the compound.

Conclusion

6-(Trifluoromethoxy)chroman-4-one represents a promising scaffold for the development of novel therapeutic agents. Its chemical properties, combined with the known biological activities of the chroman-4-one class, make it a valuable target for further research in medicinal chemistry and pharmacology. The synthesis is achievable through established methodologies, and future studies should focus on obtaining detailed experimental data and exploring its biological effects in various disease models.

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